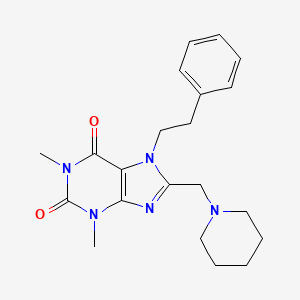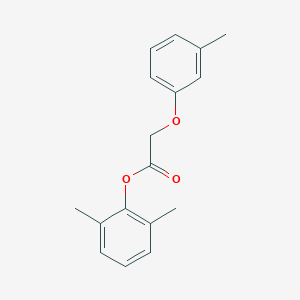
1,3-dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the compound involves chemical diversification of the purine-2,6-dione core by introducing hydrophobic substituents or elongating the linker length between arylpiperazine and the purine core. This process has allowed the selection of potent ligands displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). Another approach involves the synthesis of 6-purineselenyl derivatives and thiadiazolyl derivatives, highlighting the versatility in modifying the purine-2,6-dione skeleton to produce novel compounds with varying biological activities (Gobouri, 2020).
Molecular Structure Analysis
The crystal structure of a related compound, "4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione," provides insight into the molecular conformation, highlighting the orientation of the piperidine ring with respect to phenyl and phenylamine moieties and the presence of inter- and intramolecular hydrogen interactions (Rajnikant et al., 2010).
Chemical Reactions and Properties
Derivatives of the compound exhibit significant interactions with serotonin and dopamine receptors, suggesting a complex pharmacological profile that includes partial agonistic activity at the D2 receptor and antagonistic activity at the 5-HT2A receptor. These interactions have been explored through molecular modeling and in vitro competition binding experiments, indicating the compound's potential for antipsychotic-like properties (Chłoń-Rzepa et al., 2016).
Physical Properties Analysis
The analysis of intermolecular interactions in a xanthine derivative related to the compound reveals an anisotropic distribution of interaction energies, suggesting potential applications in new material design. The crystallization patterns and molecular sheet formations are primarily influenced by hydrogen bonds, highlighting the importance of electrostatic and dispersion energy components in the molecule's stabilization (Shukla et al., 2020).
Chemical Properties Analysis
The antiinflammatory activity of a series of substituted analogues based on the pyrimidopurinedione ring system, similar to the compound of interest, shows the therapeutic potential of these derivatives in models of chronic inflammation, with some exhibiting comparable potency to naproxen. This highlights the compound's cyclooxygenase inhibitory activity and its lack of side effects such as gastric ulcer induction, presenting a favorable therapeutic profile (Kaminski et al., 1989).
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-phenylethyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23-19-18(20(27)24(2)21(23)28)26(14-11-16-9-5-3-6-10-16)17(22-19)15-25-12-7-4-8-13-25/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIRCRMAURTFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-phenylethyl)-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5530102.png)

![4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5530119.png)
![5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5530122.png)

![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)

![N-ethyl-2-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5530151.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B5530174.png)
![1-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5530181.png)
